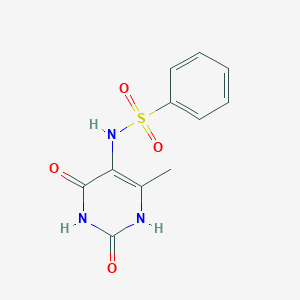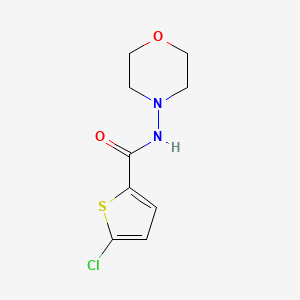
1-(4-fluorophenyl)ethanone (4-amino-6-chloro-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)ethanone (4-amino-6-chloro-2-pyrimidinyl)hydrazone, commonly known as FAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
FAC has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, FAC has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In drug discovery, FAC has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, FAC has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of FAC is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. FAC has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may be a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
FAC has been shown to have both biochemical and physiological effects. Biochemically, FAC has been shown to inhibit the activity of key enzymes and proteins involved in cellular processes. Physiologically, FAC has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FAC is its versatility, as it can be used in a wide range of applications. Additionally, FAC is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of FAC is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on FAC. One potential direction is the development of new drugs based on the structure of FAC, which may have improved efficacy and safety profiles. Another potential direction is the exploration of FAC's potential applications in other fields, such as material science and agriculture. Additionally, further research is needed to fully understand the mechanism of action of FAC and its potential impact on human health and the environment.
Conclusion:
In conclusion, 1-(4-fluorophenyl)ethanone (4-amino-6-chloro-2-pyrimidinyl)hydrazone is a chemical compound that has potential applications in various fields, including cancer research, drug discovery, and material science. Its versatility, ease of synthesis, and potential efficacy make it a promising candidate for further research and development. However, its potential toxicity requires careful handling and disposal, and further research is needed to fully understand its mechanism of action and potential impact on human health and the environment.
Métodos De Síntesis
FAC can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with hydrazine hydrate, followed by the reaction of the resulting product with 4-amino-6-chloro-2-pyrimidinyl hydrazine. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
6-chloro-2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN5/c1-7(8-2-4-9(14)5-3-8)18-19-12-16-10(13)6-11(15)17-12/h2-6H,1H3,(H3,15,16,17,19)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUSFHNSPOGGE-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)Cl)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CC(=N1)Cl)N)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-chloro-2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)
![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)


![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

